molecular formula C15H22ClNO B8403232 2-(4-chlorophenyl)-N-heptylacetamide

2-(4-chlorophenyl)-N-heptylacetamide

Cat. No.: B8403232
M. Wt: 267.79 g/mol
InChI Key: AUZILYZGBHWRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-N-heptylacetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide backbone and a heptyl chain at the nitrogen position. This structure combines lipophilic (heptyl chain) and electron-withdrawing (4-chlorophenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-heptylacetamide

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-11-17-15(18)12-13-7-9-14(16)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,17,18)

InChI Key

AUZILYZGBHWRED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Phenyl Substituent Alkyl Chain Key Functional Groups Biological Activity Reference
2-(4-Chlorophenyl)-N-heptylacetamide 4-Cl Heptyl Acetamide Not explicitly reported Inferred
2-Chloro-N-(4-hydroxyphenyl)acetamide 4-OH None Chloroacetamide Intermediate in synthesis
2-Chloro-N-(4-fluorophenyl)acetamide 4-F None Chloroacetamide Organic synthesis intermediate
N-Ethyl-2-[2-(4-Cl-phenyl)benzimidazole-1-yl]acetamide 4-Cl + benzimidazole Ethyl Benzimidazole-acetamide Anthelmintic
Fenvalerate (pyrethroid) 4-Cl Complex ester chain Cyano-phenoxybenzyl ester Insecticidal

Physicochemical Properties

  • Molecular Weight: Fenvalerate (MW 419.90) has a higher molecular weight due to its ester and cyano groups, whereas the target compound’s MW is estimated to be lower (~300–350 g/mol) based on acetamide analogs .

Toxicity and Stability Considerations

  • Chlorine Substituents : Chlorinated phenyl groups may increase environmental persistence, as seen in pyrethroids like fenvalerate .

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